4,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is a chiral compound known for its application in asymmetric catalysis. This compound is particularly notable for its role in enantioselective photoredox reactions, where it serves as a catalyst to promote the formation of chiral products under visible light conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The process often requires the use of a nickel catalyst to facilitate the formation of the desired chiral product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability and efficiency. The use of robust catalysts and controlled reaction environments are crucial for maintaining high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the dibenzo[b,d]furan core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan has several scientific research applications:
Biology: The compound’s chiral properties make it valuable in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs is significant, as many drugs require specific enantiomers for their therapeutic effects.
Mechanism of Action
The mechanism by which 4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan exerts its effects involves the formation of a chiral environment around the reactive center. This environment facilitates enantioselective transformations by stabilizing specific transition states and intermediates. The compound’s molecular targets include various substrates in photoredox reactions, where it initiates single electron transfer processes under visible light conditions .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Similar in structure but with phenyl groups instead of isopropyl groups.
Dibenzofuran: The core structure without the chiral oxazoline groups.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Uniqueness
4,6-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan is unique due to its specific chiral oxazoline groups, which provide a well-organized chiral environment for catalytic reactions. This makes it particularly effective in promoting enantioselective transformations compared to its analogs .
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRRYQTYNUBTGN-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@@H](CO5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.